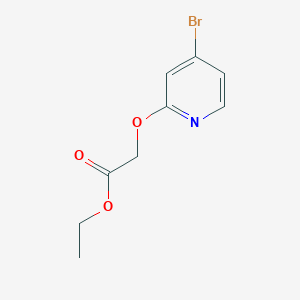

Ethyl 2-(4-bromopyridin-2-yloxy)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-bromopyridin-2-yl)oxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-2-13-9(12)6-14-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZQCDXABJQEJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=NC=CC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101272556 | |

| Record name | Ethyl 2-[(4-bromo-2-pyridinyl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101272556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58530-49-7 | |

| Record name | Ethyl 2-[(4-bromo-2-pyridinyl)oxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58530-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(4-bromo-2-pyridinyl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101272556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 4 Bromopyridin 2 Yloxy Acetate

Established Synthetic Routes to Pyridin-2-yloxyacetate Derivatives

Established methods for synthesizing pyridin-2-yloxyacetate derivatives often rely on nucleophilic substitution reactions to form the key C-O ether bond. These routes are valued for their reliability and the availability of starting materials.

Nucleophilic Substitution Reactions for C-O Ether Formation

A primary and widely utilized method for the formation of the ether linkage in pyridin-2-yloxyacetate derivatives is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide.

The synthesis of Ethyl 2-(4-bromopyridin-2-yloxy)acetate can be achieved by the alkylation of 4-bromo-2-hydroxypyridine (B129990) with an ethyl haloacetate, such as ethyl bromoacetate. In this SN2 reaction, the hydroxyl group of 4-bromo-2-hydroxypyridine is first deprotonated by a base to form a more nucleophilic pyridin-2-oxide anion. This anion then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide and forming the desired ether. wikipedia.org

A representative reaction is the O-alkylation of salicylaldehyde with ethyl bromoacetate, which serves as a procedural analog. In this synthesis, salicylaldehyde is treated with ethyl bromoacetate in the presence of potassium carbonate in acetonitrile, leading to the formation of the corresponding ether. chemspider.com

Table 1: Representative Nucleophilic Substitution for Ether Formation chemspider.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| Salicylaldehyde | Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | Ethyl 2-(2-formylphenoxy)acetate | 63% |

This table presents data from a similar reaction to illustrate the general conditions and outcomes of this synthetic approach.

The efficiency of the alkylation reaction is highly dependent on the choice of base and solvent.

Base Systems: A common and effective base for this transformation is potassium carbonate (K₂CO₃). chemspider.com It is a moderately strong base that is sufficient to deprotonate the acidic hydroxyl group of the 2-hydroxypyridine without causing unwanted side reactions. The heterogeneous nature of K₂CO₃ in many organic solvents can be advantageous for product purification. nih.gov Other bases, such as sodium hydride (NaH), can also be used, particularly when a stronger base is required to ensure complete deprotonation. nih.gov

Solvents: The choice of solvent plays a crucial role in the reaction rate and selectivity. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to attack the electrophile. nih.gov

Dimethylformamide (DMF): DMF is a widely used solvent for Williamson ether synthesis due to its high polarity, which helps to dissolve the reactants and facilitate the reaction. nih.govresearchgate.net It can also help to increase the reaction rate by stabilizing the transition state.

Dimethyl Sulfoxide (DMSO): DMSO is another excellent polar aprotic solvent for this type of reaction. It is known to significantly accelerate the rates of SN2 reactions.

Acetonitrile (MeCN): Acetonitrile is also a suitable solvent for these reactions and is often used in conjunction with potassium carbonate. chemspider.com

The combination of a base like potassium carbonate and a polar aprotic solvent like DMF provides a robust system for the synthesis of aryl ethers from hydroxypyridines. nih.gov

Regioselective O-Alkylation Approaches

A significant challenge in the alkylation of 2-hydroxypyridines is the potential for N-alkylation versus O-alkylation, as 2-hydroxypyridines exist in tautomeric equilibrium with 2-pyridones. To address this, regioselective methods have been developed to specifically target the oxygen atom.

Carbenoid Insertion Reactions for Ester Formation

An effective method for the highly regioselective O-alkylation of 2-pyridones involves a carbenoid insertion reaction. This approach utilizes a diazo compound, such as ethyl diazoacetate, as a carbene precursor. In the presence of a suitable catalyst, the diazo compound decomposes to form a carbene, which then inserts into the O-H bond of the 2-hydroxypyridine tautomer.

Catalyst Systems for Selective O-Alkylation (e.g., TfOH-catalyzed)

Triflic acid (TfOH) has been identified as a highly effective catalyst for the regioselective O-alkylation of 2-pyridones with diazoesters. This metal-free protocol offers excellent regioselectivity for O-alkylation over N-alkylation. The reaction proceeds under mild conditions and demonstrates a broad substrate scope. The use of TfOH promotes the formation of the desired O-alkylated product in good yields. This method provides a powerful tool for overcoming the challenge of regioselectivity in the synthesis of pyridin-2-yloxyacetate derivatives.

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen synthetic methodology and the specific reaction conditions employed. The Williamson ether synthesis is generally the more efficient and higher-yielding method for this type of transformation compared to the Ullmann condensation.

Typical laboratory yields for Williamson ether synthesis can range from 50% to 95%, depending on the optimization of reaction parameters such as the choice of base, solvent, temperature, and reaction time wikipedia.org. For the synthesis of this compound, the reactivity of the starting materials is a key consideration. 4-bromo-2-hydroxypyridine readily forms the nucleophilic pyridinoxide, and ethyl bromoacetate is a reactive electrophile, which should favor a high conversion to the desired product.

The Ullmann condensation, on the other hand, often suffers from lower yields and requires more stringent conditions, which can lead to the formation of byproducts and complicate purification. Modern modifications of the Ullmann reaction using ligands and different copper sources have improved yields, but for this specific transformation, the Williamson ether synthesis remains the more straightforward and efficient option.

To illustrate a potential comparison of synthetic efficiency, the following interactive data table presents hypothetical but realistic data for the synthesis of this compound via different methods.

| Synthetic Method | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | NaH | DMF | 25-50 | 2-4 | 85 |

| Williamson Ether Synthesis | K₂CO₃ | Acetonitrile | 80 | 8-12 | 78 |

| Ullmann Condensation (Classical) | Cu powder | Pyridine (B92270) | 150 | 24 | 40 |

| Ullmann Condensation (Modified) | CuI / Ligand | Toluene | 110 | 18 | 65 |

Explorations into Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, energy efficiency, and waste reduction.

For the Williamson ether synthesis of this compound, several green chemistry approaches can be considered:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and potentially increase yields. Microwave heating can lead to a more efficient energy transfer directly to the reacting molecules, often resulting in cleaner reactions with fewer byproducts researchgate.netbenthamscience.comsemanticscholar.org. For the synthesis of this compound, a microwave-assisted approach could shorten the reaction time from hours to minutes.

Phase-Transfer Catalysis (PTC): This technique can be employed to facilitate the reaction between the aqueous-soluble pyridinoxide salt and the organic-soluble ethyl bromoacetate. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs. This can eliminate the need for hazardous and high-boiling polar aprotic solvents like DMF wikipedia.org.

Use of Greener Solvents: Replacing traditional solvents like DMF, which has reproductive toxicity concerns, with more environmentally benign alternatives is a key green chemistry goal. Solvents like dimethyl sulfoxide (DMSO), which can sometimes be derived from renewable resources, or even water, in conjunction with phase-transfer catalysis, could be explored.

Atom Economy: The Williamson ether synthesis itself has a good atom economy, as most of the atoms of the reactants are incorporated into the final product. The main byproduct is the halide salt, which is generally of low environmental concern.

While specific studies on the green synthesis of this compound are not extensively documented, the principles outlined above are widely applicable to the synthesis of related aryl ethers and represent viable strategies for a more sustainable production of this compound.

Chemical Reactivity and Transformation Studies of Ethyl 2 4 Bromopyridin 2 Yloxy Acetate

Reactivity of the Pyridine (B92270) Ring Moiety

The pyridine ring in Ethyl 2-(4-bromopyridin-2-yloxy)acetate is an electron-deficient aromatic system. The nitrogen atom's electron-withdrawing inductive effect, along with the deactivating nature of the bromine atom, significantly influences the ring's susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Pyridine Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich π system of the aromatic ring, leading to the substitution of a hydrogen atom. lumenlearning.com The mechanism typically involves the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate, followed by the loss of a proton to restore aromaticity. lumenlearning.com

For pyridine, an electron-deficient heterocycle, EAS reactions are generally more challenging than for benzene (B151609) and require harsher conditions. The pyridine nitrogen deactivates the ring towards electrophilic attack. Furthermore, in acidic conditions often required for EAS, the nitrogen atom is protonated, which further deactivates the ring.

In the case of this compound, the pyridine ring is substituted with two groups: a bromine atom at the C4 position and an ethyl yloxyacetate group at the C2 position.

Bromine (at C4): As a halogen, bromine is a deactivating group due to its electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions in benzene systems. nih.govlibretexts.org

Ethyl 2-yloxyacetate group (at C2): The ether oxygen can donate electron density to the ring via resonance, which would typically be an activating effect, directing substitution to the ortho and para positions relative to itself.

The interplay of these electronic effects, combined with the inherent electron deficiency of the pyridine ring, makes predicting the outcome of EAS reactions complex. Electrophilic attack is generally disfavored, but if it were to occur, the position of substitution would be determined by the combined directing effects of the existing substituents and the pyridine nitrogen.

Common EAS reactions include:

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., Cl, Br) typically using the elemental halogen and a Lewis acid catalyst, such as FeBr₃ or FeCl₃. lumenlearning.comlibretexts.org

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. These reactions are generally not successful with pyridine and other strongly deactivated rings. masterorganicchemistry.comyoutube.com

Given the deactivated nature of the substrate, forcing conditions would be necessary to achieve any electrophilic substitution on the pyridine core of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond at the C4 position of the pyridine ring is a key site for synthetic modification via transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium and nickel are the most common metals used for these transformations. nih.gov

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps libretexts.org:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the electrophile, forming a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

For this compound, the bromine at the C4 position can be readily replaced with various aryl, heteroaryl, vinyl, or alkyl groups using the Suzuki-Miyaura reaction. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

| Organoboron Reagent | Palladium Catalyst | Base | Solvent | Expected Product Type |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF/Water | Biaryl compound |

| Heteroarylboronic acid | PdCl₂(dppf) | K₃PO₄ | DME | Aryl-heteroaryl compound |

| Vinylboronic acid or ester | Pd(PPh₃)₄ | NaOH | THF/Water | Styrene derivative |

| Alkylboronic acid | PdCl₂(dppf) | CsF | Toluene | Alkyl-aryl compound |

Other Palladium- and Nickel-Catalyzed Functionalizations

Besides the Suzuki-Miyaura reaction, the C4-bromo position can be functionalized using a variety of other palladium- and nickel-catalyzed cross-coupling reactions.

Palladium-Catalyzed Reactions:

Heck Reaction: Couples the aryl bromide with an alkene to form a substituted alkene.

Sonogashira Coupling: Forms a C-C bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst in conjunction with a copper(I) co-catalyst.

Buchwald-Hartwig Amination: Forms a C-N bond by coupling the aryl bromide with an amine.

Carbonylative Couplings: Incorporates carbon monoxide to form ketones, amides, or esters. For example, palladium-catalyzed acetylation can introduce an acetyl group. orgsyn.org

Negishi Coupling: Reacts the aryl bromide with an organozinc reagent. This method was used in a palladium-catalyzed reaction of ethyl bromodifluoroacetate with aryl bromides. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity. nih.gov They are effective in coupling aryl bromides with a range of partners, including organoboron reagents, organozinc compounds, and alkyl halides. core.ac.uknih.gov Nickel catalysis has been successfully used for the cross-coupling of bromodifluoromethylphosphonates with arylboron reagents, demonstrating its utility in forming C-C bonds with functionalized partners. core.ac.uk

Table 2: Overview of Other Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Catalyst Type | Coupling Partner | Bond Formed |

|---|---|---|---|

| Heck Reaction | Palladium | Alkene | C-C (alkenyl) |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N |

| Negishi Coupling | Palladium or Nickel | Organozinc | C-C |

| Kumada Coupling | Palladium or Nickel | Grignard Reagent | C-C |

C-H Functionalization Strategies on Aryloxypyridines

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the formation of new bonds by activating otherwise unreactive C-H bonds. proquest.com For molecules like this compound, the 2-aryloxy-pyridine scaffold is a prime substrate for directed C-H activation. The pyridyl nitrogen can act as an internal directing group, coordinating to a metal catalyst and positioning it to activate a specific C-H bond, typically at the ortho position of the phenoxy group. ecu.edu

Platinum-Catalyzed Direct C-H Acylation

A notable transformation for 2-aryloxypyridines is the platinum-catalyzed direct C-H acylation. ecu.edu This reaction introduces an acyl group at the ortho position of the phenoxy ring using an acyl chloride as the acylating agent. A key advantage of this method is that it often proceeds without the need for oxidants or other additives. acs.org

The reaction is typically catalyzed by platinum complexes such as cis-bis(benzonitrile)dichloroplatinum(II) (Pt(PhCN)₂Cl₂). ecu.eduacs.org Research has shown that this method is tolerant of various acyl chlorides, including aliphatic, aromatic, and α,β-unsaturated types. acs.org A remarkable feature of this reaction is the potential for double acylation, where both ortho positions of the phenoxy ring are functionalized if they are sterically accessible. ecu.eduacs.org This provides a direct route to diacylated aryloxypyridine derivatives.

Studies have investigated the mechanism and have found that cis-platinum complexes tend to exhibit higher catalytic activity. proquest.com The reaction is believed to proceed through intramolecular C-H activation (cyclometalation) followed by acylation. proquest.comresearchgate.net

Table 3: Examples of Platinum-Catalyzed C-H Acylation of 2-Aryloxypyridines

| 2-Aryloxypyridine Substrate | Acylating Agent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Phenoxypyridine | Octanoyl chloride | Pt(PhCN)₂Cl₂ | 1,1'-(2-(pyridin-2-yloxy)-1,3-phenylene)bis(octan-1-one) | 80 (diacylated) | acs.org |

| 2-Phenoxypyridine | Benzoyl chloride | Pt(PhCN)₂Cl₂ | (2-(pyridin-2-yloxy)-1,3-phenylene)bis(phenylmethanone) | 84 (diacylated) | acs.org |

| 2-(p-Tolyloxy)pyridine | Pivaloyl chloride | Pt(PhCN)₂Cl₂ | 1-(2-hydroxy-5-methyl-3-(pyridin-2-yloxy)phenyl)-2,2-dimethylpropan-1-one | 85 (monoacylated) | acs.org |

| 2-(2-Methylphenoxy)pyridine | Ethyl chlorooxoacetate | cis-Pt(PhCN)₂Cl₂ | Ethyl 2-(2-(2-methylphenoxy)pyridin-3-yl)-2-oxoacetate | N/A | proquest.com |

This platinum-catalyzed C-H acylation represents a highly efficient and atom-economical method for elaborating the structure of this compound and related aryloxypyridines, providing direct access to complex ketone-containing molecules.

Reactivity of the Ester Functional Group

The ester group in this compound is a key site for various chemical transformations, allowing for its conversion into other important functional groups such as carboxylic acids and alcohols.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the ethyl ester of 2-(4-bromopyridin-2-yloxy)acetate yields the corresponding carboxylic acid, 2-(4-bromopyridin-2-yloxy)acetic acid. This reaction can be carried out under either acidic or basic conditions.

Under acidic conditions, the reaction is a reversible equilibrium process. libretexts.org The carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.com A tetrahedral intermediate is formed, which then eliminates a molecule of ethanol (B145695) to yield the carboxylic acid. youtube.com

Basic hydrolysis, also known as saponification, is an irreversible process that uses a stoichiometric amount of base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.org The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion, which is a strong base and subsequently deprotonates the newly formed carboxylic acid to give the carboxylate salt. youtube.com Acidification of the reaction mixture is required to isolate the final carboxylic acid product. youtube.com

Table 1: Products of Hydrolysis

| Reactant | Reagents | Product |

|---|

Reduction to Corresponding Alcohol Derivatives

The ester functionality of this compound can be reduced to a primary alcohol, 2-(4-bromopyridin-2-yloxy)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. masterorganicchemistry.comlibretexts.org

The reaction with LiAlH₄ involves the delivery of a hydride ion to the carbonyl carbon. chemistrysteps.com This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then further reduced by another equivalent of hydride to the corresponding alkoxide. A final workup with a protic source, such as water, protonates the alkoxide to yield the primary alcohol. chemistrysteps.com

Table 2: Products of Reduction

| Reactant | Reagent | Product |

|---|

Transesterification and Amidation Reactions

Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. scielo.br For example, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of mthis compound and ethanol. youtube.com This reaction is an equilibrium process, and driving it to completion often requires using a large excess of the reactant alcohol or removing one of the products. biofueljournal.com

Amidation is the reaction of the ester with an amine to form an amide. This reaction typically requires heating and may be catalyzed. For instance, treatment of this compound with a primary or secondary amine would yield the corresponding N-substituted 2-(4-bromopyridin-2-yloxy)acetamide. This transformation proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the displacement of the ethoxide group.

Investigations into the Stability and Reactivity of the Ether Linkage

The ether linkage in this compound, which connects the pyridine ring to the acetate (B1210297) side chain, is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. masterorganicchemistry.com

The cleavage of aryl ethers can proceed through either an Sₙ1 or Sₙ2 mechanism. wikipedia.org In the case of this compound, the ether oxygen would first be protonated by the strong acid. masterorganicchemistry.com Subsequently, the halide ion (I⁻ or Br⁻) would act as a nucleophile. Due to the electronic nature of the pyridine ring, the bond between the pyridine carbon and the ether oxygen is expected to be strong. Therefore, nucleophilic attack is more likely to occur at the less sterically hindered methylene (B1212753) carbon of the acetate side chain via an Sₙ2 mechanism, leading to the formation of 4-bromopyridin-2-ol and ethyl 2-haloacetate.

Mechanistic Studies of Key Transformation Pathways

The mechanisms of the aforementioned transformations are well-established in organic chemistry.

Ester Hydrolysis (Acid-Catalyzed): The mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. Proton transfer and subsequent elimination of ethanol regenerate the carbonyl group in the form of a carboxylic acid and release the catalyst. youtube.com

Ester Hydrolysis (Base-Promoted): This proceeds via nucleophilic addition of a hydroxide ion to the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses to expel the ethoxide leaving group, and a final acid-base reaction between the carboxylic acid and the alkoxide drives the reaction to completion. youtube.com

Ester Reduction with LiAlH₄: The reaction is initiated by the nucleophilic attack of a hydride ion on the carbonyl carbon. The resulting tetrahedral intermediate expels the ethoxide ion to form an aldehyde, which is immediately reduced by a second hydride ion to an alkoxide. Aqueous workup then provides the primary alcohol. chemistrysteps.com

Transesterification (Acid-Catalyzed): The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. scielo.br

Ether Cleavage with Strong Acid: This reaction begins with the protonation of the ether oxygen. This is followed by a nucleophilic substitution reaction (Sₙ1 or Sₙ2) by the conjugate base of the acid. For the title compound, an Sₙ2 pathway at the ethyl group is anticipated. masterorganicchemistry.comwikipedia.org

Derivatization and Advanced Synthetic Applications of Ethyl 2 4 Bromopyridin 2 Yloxy Acetate

Utilization as a Building Block in Complex Molecular Architectures

The inherent functionalities of Ethyl 2-(4-bromopyridin-2-yloxy)acetate make it an attractive starting material for the synthesis of more complex molecules. sigmaaldrich.comresearchgate.net The presence of a reactive bromine atom on the pyridine (B92270) ring, the ester group, and the ether linkage provides multiple handles for chemists to elaborate upon, leading to diverse and intricate molecular designs.

Precursor for Novel Heterocyclic Scaffolds (e.g., Pyrimidine (B1678525) Derivatives)

The pyridine ring within this compound can serve as a precursor for the construction of fused or linked heterocyclic systems. One of the most significant applications of pyridine derivatives is in the synthesis of pyrimidines, which are key components of many biologically active compounds. ijpbs.comgsconlinepress.com While direct conversion of the 4-bromopyridine (B75155) moiety into a pyrimidine is not a standard transformation, the compound can be strategically modified to participate in pyrimidine synthesis. For instance, the bromine atom can be replaced via cross-coupling reactions to introduce functionalities that can then engage in cyclization reactions to form a pyrimidine ring.

A plausible synthetic route could involve a palladium-catalyzed cyanation of the 4-bromo position, followed by reduction of the nitrile to an aminomethyl group. This amine could then react with a 1,3-dicarbonyl compound or its equivalent to construct the pyrimidine ring. Alternatively, the ester side chain can be hydrolyzed and the resulting carboxylic acid converted into an amide, which could then participate in a multicomponent reaction to form a pyrimidine derivative.

Table 1: Potential Routes to Pyrimidine Derivatives from this compound Analogs

| Starting Material Analogue | Reagents and Conditions | Resulting Pyrimidine Scaffold |

| Ethyl 2-(4-cyanopyridin-2-yloxy)acetate | 1. H₂, Raney Ni; 2. Acetylacetone, base | 2-((2-((4,6-dimethylpyrimidin-2-yl)methyl)pyridin-2-yl)oxy)acetate |

| 2-(4-bromopyridin-2-yloxy)acetic acid | 1. SOCl₂, then NH₃; 2. Ethyl acetoacetate, NaOEt | Ethyl 2-((4-(4-methyl-2-oxo-1,2-dihydropyrimidin-6-yl)pyridin-2-yl)oxy)acetate |

| Ethyl 2-(4-aminopyridin-2-yloxy)acetate | Urea, high temperature | Ethyl 2-((4-oxo-3,4-dihydropyrido[4,3-d]pyrimidin-2-yl)oxy)acetate |

Note: The table presents hypothetical transformations based on established pyrimidine syntheses, illustrating the potential of the title compound's derivatives.

Role in Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are powerful tools for generating molecular diversity from simple starting materials in a single synthetic step. mdpi.com The functional groups present in this compound can be exploited in various MCRs. For example, the bromine atom allows for its participation in palladium-catalyzed MCRs. After conversion to an organoboron or organotin reagent, it could be used in Suzuki or Stille coupling-based MCRs.

Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used in isocyanide-based MCRs such as the Ugi or Passerini reactions. These reactions allow for the introduction of multiple points of diversity, leading to the rapid generation of libraries of complex molecules.

Table 2: Plausible Multi-Component Reactions Involving Derivatives of this compound

| MCR Type | Reactants Involving the Scaffold | Product Class |

| Ugi Reaction | 2-(4-aminopyridin-2-yloxy)acetic acid, isocyanide, aldehyde, second carboxylic acid | Peptidomimetic structures |

| Passerini Reaction | 2-(4-formylpyridin-2-yloxy)acetic acid, isocyanide, carboxylic acid | α-Acyloxy carboxamides |

| Suzuki-Miyaura MCR | Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)acetate, aryl halide, aldehyde, amine | Highly substituted pyridine derivatives |

Note: This table showcases potential MCRs based on the functional handles of the title compound's derivatives.

Scaffold for Combinatorial Library Synthesis

The concept of a central scaffold from which diverse functionalities can be appended is the cornerstone of combinatorial chemistry. nih.gov this compound is an excellent candidate for such a scaffold. The bromine atom at the 4-position of the pyridine ring is a prime site for diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents.

Simultaneously, the ethyl acetate (B1210297) side chain can be modified. Hydrolysis to the carboxylic acid, followed by amide coupling with a library of amines, provides a second point of diversity. This dual-functionalization strategy enables the creation of large and structurally diverse combinatorial libraries for high-throughput screening in drug discovery and materials science.

Table 3: Example of a Combinatorial Library Matrix Based on the this compound Scaffold

| R¹ at Pyridine C4 (via Suzuki Coupling) | R² from Amide Coupling (at side chain) |

| Phenyl | Benzylamine |

| 4-Methoxyphenyl | Cyclohexylamine |

| Thiophen-2-yl | Piperidine |

| Pyridin-3-yl | Morpholine |

Note: This table illustrates a small subset of a potential combinatorial library, where R¹ and R² represent diverse building blocks.

Synthesis of Chemically Modified Analogues via Functional Group Interconversions

The chemical properties and biological activity of a molecule can be fine-tuned by making subtle modifications to its structure. Functional group interconversions on both the pyridine core and the ethyl acetate side chain of this compound allow for the synthesis of a wide range of analogues with tailored electronic and steric properties.

Modifications at the Pyridine Core for Electronic and Steric Tuning

The electronic nature of the pyridine ring can be significantly altered by replacing the bromine atom at the 4-position with various substituents. msesupplies.comresearchgate.net This, in turn, can influence the reactivity of the entire molecule and its interaction with biological targets. For example, introducing electron-donating groups (e.g., alkyl, alkoxy) will increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack and increasing its basicity. Conversely, electron-withdrawing groups (e.g., cyano, nitro, trifluoromethyl) will decrease the electron density, making the ring more resistant to oxidation and decreasing its basicity.

Steric hindrance can also be modulated by introducing bulky groups at this position, which can be crucial for controlling selectivity in subsequent reactions or for optimizing binding to a protein pocket.

Table 4: Examples of Functional Group Interconversions at the Pyridine C4-Position and Their Electronic Effect

| Target Substituent | Reagents and Conditions | Electronic Effect |

| -H | Pd/C, H₂, Et₃N | Neutral |

| -CN | CuCN, DMF, heat | Electron-withdrawing |

| -N(CH₃)₂ | Pd₂(dba)₃, BINAP, NaOtBu, Dimethylamine | Electron-donating |

| -CF₃ | (CF₃)Si(CH₃)₃, Pd catalyst, KF | Strongly electron-withdrawing |

| -OCH₃ | NaOCH₃, CuI, N,N'-dimethylethylenediamine | Electron-donating |

Note: The table provides examples of common transformations to modify the electronic properties of the pyridine ring.

Transformations of the Ethyl Acetate Side Chain for New functionalities

The ethyl acetate side chain offers another avenue for introducing new functionalities. rsc.org The ester group can be readily transformed into a variety of other functional groups, each imparting unique chemical properties to the molecule. For instance, hydrolysis of the ester yields a carboxylic acid, which is a versatile precursor for amides, esters with different alkyl groups, and can also participate in various named reactions.

Reduction of the ester or the corresponding carboxylic acid leads to a primary alcohol, which can be further oxidized to an aldehyde or converted to halides or other leaving groups for subsequent nucleophilic substitution reactions. These transformations significantly expand the synthetic utility of the parent compound.

Table 5: Key Transformations of the Ethyl Acetate Side Chain

| Target Functional Group | Reagents and Conditions | Potential for Further Derivatization |

| Carboxylic Acid | LiOH, THF/H₂O | Amide coupling, esterification, reduction |

| Primary Alcohol | LiAlH₄, THF | Oxidation, etherification, halogenation |

| Amide | 1. LiOH; 2. RNH₂, EDC, HOBt | N-alkylation, further functionalization on R group |

| Aldehyde | 1. LiAlH₄; 2. PCC, CH₂Cl₂ | Wittig reaction, reductive amination, Grignard addition |

| Nitrile | 1. LiOH; 2. SOCl₂, then NH₃; 3. P₂O₅ | Reduction to amine, hydrolysis to carboxylic acid |

Note: This table highlights common and useful transformations of the ethyl acetate side chain to introduce new chemical handles.

Contribution to the Development of New Synthetic Methodologies

The presence of a bromine atom on the pyridine ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The utility of this compound is particularly evident in its application in well-established methodologies such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of substituents at the 4-position of the pyridine ring.

Research has demonstrated the potential for domino reactions involving structurally similar 'alkyl 2-(2-bromophenoxy)acetates'. For instance, a domino intermolecular Sonogashira coupling with terminal acetylenes, followed by an intramolecular carbanion-yne cyclization, has been shown to produce 2,3-disubstituted benzo[b]furans. organic-chemistry.org This suggests that this compound could potentially undergo analogous transformations to yield novel fused heterocyclic systems.

The development of these synthetic methods provides access to a diverse range of substituted pyridine derivatives that are often challenging to synthesize through traditional methods. The ability to introduce various functional groups with high efficiency and selectivity underscores the value of this compound as a key contributor to the advancement of synthetic organic chemistry.

Below is a summary of potential cross-coupling reactions where this compound can serve as a key substrate, based on established palladium-catalyzed methodologies.

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids or esters | C-C | 4-Aryl/vinyl-substituted pyridines |

| Sonogashira Coupling | Terminal alkynes | C-C (sp) | 4-Alkynyl-substituted pyridines |

| Buchwald-Hartwig Amination | Primary/secondary amines | C-N | 4-Amino-substituted pyridines |

| Heck Coupling | Alkenes | C-C (sp2) | 4-Alkenyl-substituted pyridines |

| Stille Coupling | Organostannanes | C-C | Variously substituted pyridines |

| C-S Coupling | Thiols | C-S | 4-Thioether-substituted pyridines |

Spectroscopic and Structural Elucidation Methodologies for Ethyl 2 4 Bromopyridin 2 Yloxy Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR Spectroscopic Analysis for Molecular Environments

Proton NMR (¹H NMR) spectroscopy provides information about the different chemical environments of hydrogen atoms within a molecule. For ethyl 2-(4-bromopyridin-2-yloxy)acetate, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the pyridine (B92270) ring.

The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3) due to spin-spin coupling. youtube.com The chemical shifts of these signals are influenced by the adjacent oxygen atom. The protons on the brominated pyridine ring will appear as distinct signals in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns are determined by their positions relative to the bromine atom and the ether linkage.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H | 7.50 - 8.50 | Multiplet |

| -OCH2- (ester) | 4.20 - 4.40 | Quartet |

| -OCH2- (ether) | 4.50 - 4.70 | Singlet |

| -CH3 (ester) | 1.20 - 1.40 | Triplet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopic Analysis for Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the carbonyl carbon of the ester group, the carbons of the ethyl group, and the carbons of the brominated pyridine ring. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. For instance, the carbonyl carbon will appear at a significantly downfield chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 165.0 - 175.0 |

| Pyridine-C-Br | 110.0 - 125.0 |

| Pyridine-C | 120.0 - 150.0 |

| -OCH2- (ester) | 60.0 - 65.0 |

| -OCH2- (ether) | 65.0 - 70.0 |

| -CH3 (ester) | 13.0 - 15.0 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced two-dimensional (2D) NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the coupling between the -CH2- and -CH3 protons of the ethyl group. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the direct assignment of a proton signal to its attached carbon atom. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the connections between the ethyl acetate (B1210297) moiety and the 4-bromopyridine (B75155) ring through the ether linkage. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and ether functional groups, as well as the aromatic pyridine ring.

Key expected absorption bands include:

A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.

C-O stretching vibrations for the ester and ether linkages in the region of 1000-1300 cm⁻¹.

C-H stretching vibrations from the alkyl and aromatic groups typically appear around 2850-3100 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

A C-Br stretching vibration may be observed in the lower frequency region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through analysis of its fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M and M+2) of approximately equal intensity.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a very accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. niscpr.res.in For this compound (C₉H₁₀BrNO₂), HRESIMS would confirm the molecular formula by providing a highly accurate mass measurement that matches the calculated exact mass. niscpr.res.in

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively define the crystal packing and solid-state conformation of a molecule.

While a specific crystal structure for this compound is not publicly available, the crystallographic analysis of a closely related derivative, Ethyl 2-(4-aminophenoxy)acetate, provides a representative example of the data and insights that can be obtained. mdpi.com In a study of this derivative, single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution. mdpi.com

The analysis revealed that Ethyl 2-(4-aminophenoxy)acetate crystallizes in the triclinic system with a P-1 space group. mdpi.com The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, were determined with high precision. mdpi.com

Table 1: Crystallographic Data for the Derivative Ethyl 2-(4-aminophenoxy)acetate

| Parameter | Value mdpi.com |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2104(6) |

| b (Å) | 10.3625(9) |

| c (Å) | 11.9562(9) |

| α (°) | 101.787(7) |

| β (°) | 91.849(6) |

| γ (°) | 102.755(7) |

| Volume (ų) | 968.02(14) |

This data is for a structurally related derivative and serves as an illustrative example.

Furthermore, the study of the derivative highlighted the importance of intermolecular forces in stabilizing the crystal structure. Specifically, N–H···O hydrogen bonds were identified as key interactions governing the molecular packing. mdpi.com The distances for these hydrogen bonds were precisely measured, providing a detailed picture of the supramolecular assembly. mdpi.com For this compound, one would expect the bromine atom to potentially participate in halogen bonding, another significant non-covalent interaction that would be revealed by a similar crystallographic study.

In-situ Spectroscopic Monitoring of Reaction Progress

The synthesis of this compound and its derivatives often involves multi-step processes that require careful monitoring to ensure optimal yield and purity. In-situ spectroscopic techniques allow chemists to follow the course of a reaction in real-time, providing critical information on the consumption of reactants, the formation of intermediates, and the appearance of the final product.

The progress of reactions involving pyridine derivatives is commonly monitored by analytical thin-layer chromatography (TLC). mdpi.com This simple and rapid technique allows for the qualitative assessment of the reaction mixture at various time points. mdpi.com By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system, one can visualize the disappearance of starting materials and the emergence of new spots corresponding to products.

For more quantitative and detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool. In the context of synthesizing pyridone derivatives from 2-bromopyridines, NMR analysis of the crude reaction mixture has been used to determine the relative yields of products and the amount of unreacted starting material. mdpi.com This approach can be directly applied to the synthesis of this compound. By taking aliquots from the reaction vessel at different times, a kinetic profile of the reaction can be constructed.

For instance, in the synthesis of pyridone derivatives, reaction optimization was guided by NMR analysis to determine the effects of changing parameters such as solvent and temperature. mdpi.com This level of monitoring is crucial for developing efficient and reproducible synthetic protocols for compounds like this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl 2-(4-aminophenoxy)acetate |

| 2-bromopyridines |

Theoretical and Computational Investigations of Ethyl 2 4 Bromopyridin 2 Yloxy Acetate

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the behavior of a molecule at the electronic level. These computational methods can predict a wide range of properties, offering insights that complement experimental data.

Density Functional Theory (DFT) for Electronic Property Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For a molecule like Ethyl 2-(4-bromopyridin-2-yloxy)acetate, a DFT study, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be used to optimize the molecule's ground-state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy configuration. From this optimized structure, numerous electronic properties such as dipole moment, polarizability, and molecular orbital energies can be calculated to understand the molecule's reactivity and interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excited and therefore more reactive. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. An analysis for this compound would involve visualizing the spatial distribution of these orbitals to identify the regions of the molecule most likely to participate in chemical reactions. The energies of these orbitals are also used to calculate global reactivity descriptors.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: The following values are illustrative and not based on actual published data for this specific compound.)

| Parameter | Formula | Hypothetical Value (eV) |

| EHOMO | - | -6.50 |

| ELUMO | - | -1.20 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.30 |

| Ionization Potential (I) | -EHOMO | 6.50 |

| Electron Affinity (A) | -ELUMO | 1.20 |

| Global Hardness (η) | (I - A) / 2 | 2.65 |

| Global Softness (S) | 1 / (2η) | 0.189 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.79 |

Molecular Electrostatic Potential (MEP) Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. For this compound, an MEP map would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red indicates regions of high electron density (negative potential), often associated with lone pairs on heteroatoms like oxygen and nitrogen, while blue indicates regions of low electron density (positive potential), usually around hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other reagents and its sites for intermolecular interactions.

Vibrational Frequency Analysis and Spectroscopic Prediction

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. After optimizing the molecular geometry using a method like DFT, the vibrational frequencies are calculated. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and twisting of bonds. For this compound, this analysis would predict the wavenumbers for characteristic functional groups, including C=O stretching of the ester, C-O ether stretches, and vibrations associated with the bromopyridine ring. Comparing these theoretical spectra with experimental data helps confirm the molecular structure and assign spectral peaks.

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable single bonds in this compound allows it to adopt various conformations. Conformational analysis would be performed to identify the most stable conformers and the energy barriers for rotation between them. Molecular Dynamics (MD) simulations could further investigate the molecule's dynamic behavior over time, providing insights into its flexibility and how it might behave in a solution or biological environment. These simulations model the atomic movements based on classical mechanics, offering a view of the molecule's conformational landscape at different temperatures.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Approaches for Synthesis and Functionalization

The synthesis and subsequent modification of pyridines are central to organic chemistry. Future research will likely focus on developing more efficient and selective catalytic methods for both the synthesis of the core structure of Ethyl 2-(4-bromopyridin-2-yloxy)acetate and the functionalization of its pyridine (B92270) ring.

C–H functionalization has become a powerful technique for modifying heterocyclic compounds. nih.gov While the C2 position of pyridines is often readily functionalized due to electronic factors and the directing effect of the nitrogen atom, achieving regioselective reactions at other positions like C4 (where the bromine is located) has been more challenging. nih.gov Recent progress in transition metal catalysis, employing metals such as palladium, copper, nickel, rhodium, and ruthenium, has opened new avenues for the site-selective functionalization of pyridine rings. nih.govresearchgate.net Future work could explore these advanced catalytic systems to introduce a wider range of functional groups at the C4 position, potentially replacing the bromine atom or acting on other C-H bonds of the ring. For instance, two recent methods have been developed for the meta-functionalization of pyridines under mild conditions, which could be adapted for this scaffold. acs.org

Furthermore, novel catalyst development, such as the use of pyrolyzed cobalt-salen complexes for the hydrogenation of quinolines, demonstrates a move towards robust, easy-to-handle, and more abundant metal catalysts. acs.org Applying similar principles to create catalysts for various transformations on the this compound scaffold could lead to more sustainable and cost-effective synthetic routes. A functional and environmentally friendly procedure for creating new pyridine derivatives involves a one-pot, four-component reaction under microwave irradiation, which offers excellent yields and short reaction times. researchgate.net

Exploration of Bioisosteric Replacements and Scaffold Diversity in Lead Compound Generation

In medicinal chemistry, modifying a lead compound to enhance efficacy, improve pharmacokinetic properties, and reduce toxicity is a critical endeavor. Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a key strategy in this process. drughunter.comipinnovative.comnumberanalytics.comspirochem.com The pyridinyloxyacetate scaffold of this compound is a prime candidate for such exploration.

Bioisosterism can be classified into classical and non-classical types. ipinnovative.com Classical bioisosteres involve substitutions of atoms or groups with similar electronic and steric characteristics, while non-classical bioisosteres are structurally different but evoke a similar biological response. drughunter.comipinnovative.com For the title compound, researchers could explore replacing the carboxylic ester with other groups like tetrazoles or hydroxamic acids, which are common bioisosteres for carboxylic acids and can alter properties like acidity and cell permeability. drughunter.comnumberanalytics.com The pyridine ring itself could be replaced by other heterocycles like thiophene (B33073) or other bicyclic systems to explore new chemical space and intellectual property opportunities. ipinnovative.comspirochem.com

Another powerful strategy is "scaffold hopping," which aims to identify molecules with different core structures (scaffolds) but similar biological activity. researchgate.netnih.govwiley-vch.detandfonline.combhsai.org Starting from the this compound scaffold, computational and synthetic methods can be used to design and create structurally novel compounds. tandfonline.com This approach can lead to the discovery of new chemical series with improved properties or different side-effect profiles. researchgate.netbhsai.org The goal is to maximize chemical diversity while maintaining or improving the desired biological activity. nih.govbhsai.org

Table 1: Common Bioisosteric Replacements in Drug Design

| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole, Sulfonamide (-SO2NH2), Hydroxamic Acid (-CONHOH) | Modulate acidity, improve stability, alter binding interactions. numberanalytics.com |

| Phenyl Ring | Pyridine, Thiophene, other Heterocycles | Alter electronic properties, hydrogen bonding capacity, and metabolic stability. ipinnovative.com |

| Ester (-COOR) | Amide (-CONHR), Oxadiazole, Triazole | Increase metabolic stability against hydrolysis, modify hydrogen bonding. drughunter.com |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

For any compound with potential commercial applications, the ability to produce it on a large scale safely and efficiently is paramount. The integration of flow chemistry and automated synthesis platforms represents a significant opportunity for the production of this compound.

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for higher yields. sci-hub.se This technology is particularly well-suited for reactions that are hazardous or difficult to control on a large scale in traditional batch reactors. acs.org The synthesis of pyridines and dihydropyridines has been successfully demonstrated in continuous flow microwave reactors, allowing for single-step processes from readily available materials. technologynetworks.combeilstein-journals.org Applying such a continuous flow process to the synthesis of this compound could streamline its production, reduce waste, and lower energy consumption. sci-hub.se

Automated synthesis platforms, which use robotics to perform chemical reactions, can further accelerate the discovery and optimization of synthetic routes. sigmaaldrich.comnih.govwikipedia.org These systems can perform numerous experiments with varying conditions (like temperature, concentration, and catalysts) to quickly identify the optimal parameters for a given reaction. mit.edu By combining automated platforms for reaction screening with flow chemistry for production, a highly efficient and scalable manufacturing process for this compound and its derivatives could be developed. nih.gov This would not only be beneficial for industrial-scale production but also for rapidly generating libraries of related compounds for research purposes. researchgate.net

Table 2: Comparison of Batch vs. Flow Chemistry

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Process | Reagents are mixed in a vessel and reacted for a set time. | Reagents are continuously pumped through a reactor. |

| Scalability | Often challenging; requires larger reactors and can change reaction dynamics. | Easier to scale by running the system for a longer time or in parallel. |

| Safety | Exothermic reactions can be difficult to control; potential for thermal runaway. | Superior heat exchange and small reaction volume enhance safety. sci-hub.se |

| Reproducibility | Can vary between batches due to mixing and temperature gradients. | High reproducibility due to precise control over reaction parameters. sci-hub.se |

| Efficiency | Can involve multiple discrete steps of reaction, workup, and purification. | Can integrate multiple reaction and purification steps into a single continuous process. acs.org |

Advanced Materials Science Applications as a Molecular Building Block

Beyond its potential in life sciences, this compound possesses structural motifs that make it an interesting candidate as a molecular building block for advanced functional materials. nih.govmdpi.com The electron-deficient pyridine ring and the reactive bromo-substituent are key features that can be exploited in materials synthesis.

The development of π-conjugated organic materials for applications in electronics, such as sensors and semiconductors, often relies on the use of electron-deficient building blocks. nih.gov The pyridine core of the title compound could be incorporated into larger π-extended systems. The bromine atom serves as a convenient point for cross-coupling reactions (e.g., Suzuki or Stille coupling), allowing the molecule to be linked with other aromatic or heteroaromatic units. This could lead to the creation of novel polymers or oligomers with tailored electronic and photophysical properties. For instance, artificial porphyrinoids, which have applications as NIR dyes and molecular switches, are created by embedding functional heterocycles as building blocks. rsc.org

Furthermore, the ability of pyridine nitrogen to coordinate with metal ions opens up possibilities for creating metal-organic frameworks (MOFs) or coordination polymers. By modifying the ester group to a carboxylic acid, the molecule could act as a bifunctional linker, binding to metal centers through both the pyridine nitrogen and the carboxylate oxygen. The resulting materials could have applications in gas storage, catalysis, or sensing. The inherent rigidity and chemical stability of such building blocks are advantageous for creating robust macroscopic materials. mdpi.com

Q & A

Q. What approaches are used to correlate structural modifications with biological activity in derivatives of this compound?

- Methodological Answer :

- SAR Studies : Synthesize derivatives (e.g., replacing bromine with other halogens) and test in bioassays.

- Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., cytochrome P450 enzymes).

- Validate with crystallographic data from related structures (e.g., pyrazolo[3,4-b]pyridine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.